Pseurotin A: A Technical Guide to its Discovery, Isolation, and Biological Interactions
Pseurotin A: A Technical Guide to its Discovery, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseurotin A, a fungal secondary metabolite, has garnered significant interest within the scientific community due to its diverse and potent biological activities. First identified from the ascomycete Pseudeurotium ovalis, this hetero-spirocyclic compound, featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, has since been isolated from various other fungal genera, most notably Aspergillus. Pseurotin A exhibits a range of effects, including antibacterial, immunosuppressive, and anti-cancer activities.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of Pseurotin A, with a focus on its original source, Pseudeurotium ovalis. It details the experimental protocols for its fermentation and purification, presents its key quantitative and spectroscopic data, and visually maps its interactions with crucial cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.
Discovery and Initial Characterization
Pseurotin A was first reported in 1976 by Bloch et al. as a novel metabolite isolated from the fermentation broth of the fungus Pseudeurotium ovalis (strain S2269/F).[1][2][3] The structure of this unique compound, characterized by an unusual hetero-spirocyclic system, was elucidated through spectroscopic analysis and X-ray crystallography of a dibromo derivative.[4] Following its initial discovery, several other related compounds, Pseurotins B, C, D, and E, were also isolated from the same fungal species.[5] While Pseudeurotium ovalis was the original source, subsequent research has frequently identified Aspergillus species, particularly Aspergillus fumigatus, as prolific producers of Pseurotin A.[6]
Experimental Protocols
While the full detailed experimental protocols from the original 1976 discovery paper are not readily accessible in contemporary databases, this section provides a representative methodology for the fermentation of Pseudeurotium ovalis and the subsequent isolation and purification of Pseurotin A, based on protocols described for Pseurotin A production in other fungal species and general mycology practices.
Fermentation of Pseudeurotium ovalis
The production of Pseurotin A is achieved through submerged fermentation of Pseudeurotium ovalis. The following protocol outlines a general procedure.
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2.1.1. Culture and Media: Pseudeurotium ovalis is maintained on a suitable agar medium, such as Potato Dextrose Agar (PDA), for culture preservation and inoculum preparation. For large-scale production, a liquid fermentation medium is employed. A commonly used medium for fungal secondary metabolite production is a yeast extract-malt extract-glucose broth.[5][7]
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2.1.2. Fermentation Parameters:
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Inoculation: A seed culture is prepared by inoculating a small volume of liquid medium with mycelia from an agar plate and incubating for 2-3 days. This seed culture is then used to inoculate the production fermenter.
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Temperature: The fermentation is typically carried out at a temperature of 25-28°C.[5]
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Agitation: Constant shaking at approximately 150 rpm is maintained to ensure adequate aeration and nutrient distribution.[5]
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Duration: The fermentation is run for a period of 10-14 days, with Pseurotin A production generally commencing after the initial growth phase.
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Extraction and Isolation of Pseurotin A
Following fermentation, Pseurotin A is extracted from the culture broth and mycelium and purified using chromatographic techniques.
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2.2.1. Extraction:
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The culture broth is separated from the mycelium by filtration.
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The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate.
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The mycelial mass is also extracted with a suitable solvent, and the extracts are combined.
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2.2.2. Purification:
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The crude extract is concentrated under reduced pressure.
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The residue is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
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Fractions containing Pseurotin A, as identified by thin-layer chromatography (TLC), are pooled.
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Further purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Pseurotin A.
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Data Presentation
This section summarizes the key quantitative and spectroscopic data for Pseurotin A.
Table 1: Physicochemical and Spectroscopic Data for Pseurotin A
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₈ |
| Molecular Weight | 431.44 g/mol |
| Appearance | White crystalline solid |
| Optical Rotation [α]D | -40° (c 0.5, MeOH) |
| Mass Spectrometry (FAB-MS) | m/z 432 [M+H]⁺ |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.30 (2H, d, J=7.0 Hz), 7.65 (1H, t, J=7.0 Hz), 7.50 (2H, t, J=7.0 Hz), 5.60 (1H, br dd, J=9.0, 7.5 Hz), 5.30 (1H, t, J=9.0 Hz), 4.76 (1H, dd, J=9.0, 4.5 Hz), 4.60 (1H, d, J=4.5 Hz), 3.44 (3H, s), 2.16 (1H, sext, J=7.5 Hz), 2.10 (1H, sext, J=7.5 Hz), 1.68 (3H, s), 0.98 (3H, d, J=7.5 Hz) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 194.9, 186.0, 173.9, 167.0, 135.9, 132.4, 129.0, 128.9, 128.8, 113.6, 92.7, 90.2, 77.2, 76.8, 76.5, 63.5, 51.9, 29.7, 20.8, 14.1, 12.3 |
Note: NMR data is from Pseurotin A isolated from Aspergillus fumigatus and is consistent with the structure of the compound originally isolated from Pseudeurotium ovalis.[8]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of Pseurotin A from Pseudeurotium ovalis.
Caption: Workflow for Pseurotin A Isolation.
Signaling Pathways
Pseurotin A has been shown to modulate key intracellular signaling pathways, contributing to its observed biological activities. The diagrams below illustrate the inhibitory effects of Pseurotin A on the JAK/STAT and MAPK signaling pathways.
Caption: Pseurotin A Inhibits JAK/STAT Signaling.
Caption: Pseurotin A Inhibits MAPK/ERK Signaling.
Conclusion
Pseurotin A, originally discovered from Pseudeurotium ovalis, continues to be a molecule of significant scientific interest. Its unique chemical structure and potent biological activities, mediated in part through the inhibition of key signaling pathways such as JAK/STAT and MAPK, underscore its potential as a lead compound in drug discovery. This technical guide provides a foundational overview of its discovery, isolation, and characterization, serving as a valuable resource for the scientific community. Further research into the optimization of its production and the elucidation of its full range of biological targets will undoubtedly pave the way for novel therapeutic applications.
References
- 1. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseurotin, a new metabolite of Pseudeurotium ovalis Stolk having an unusual hetero-spirocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Cycloaspeptide A and pseurotin A from the endophytic fungus Penicillium janczewskii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
